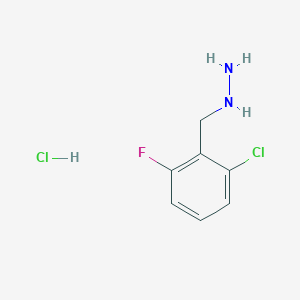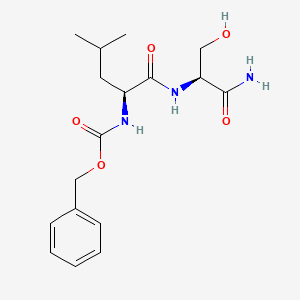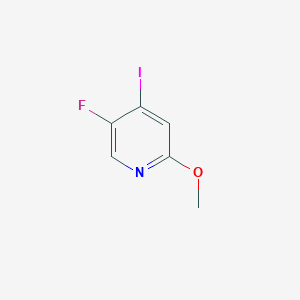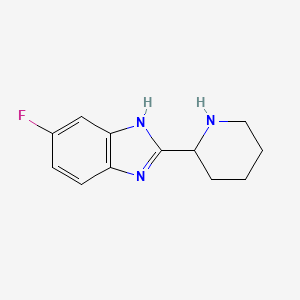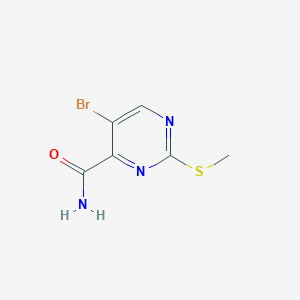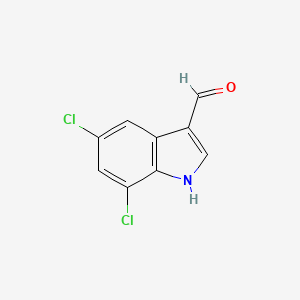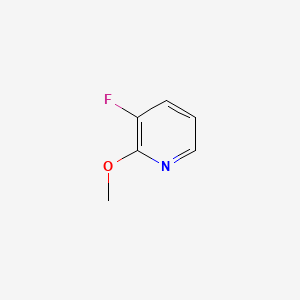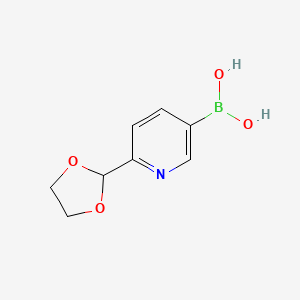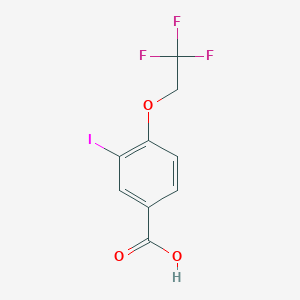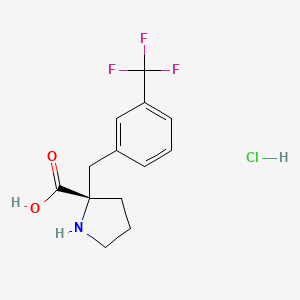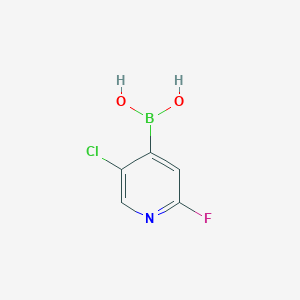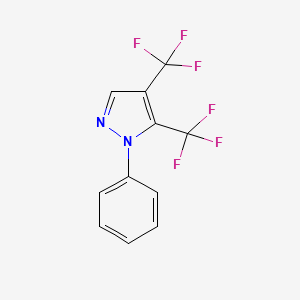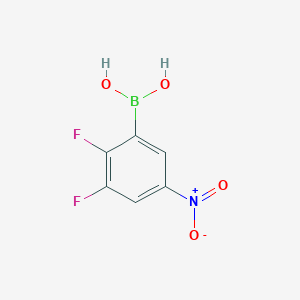
2,3-Difluoro-5-nitrophenylboronic acid
描述
2,3-Difluoro-5-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H4BF2NO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a nitro group at the 5 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2,3-Difluoro-5-nitrophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the 2,3-difluoro-5-nitrophenyl moiety) from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of this group with an electrophilic organic compound .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are crucial in medicinal chemistry for the creation of complex, biologically active molecules .
Pharmacokinetics
They can undergo metabolism, often through conjugation reactions, and are typically excreted in the urine .
Result of Action
Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that the compound plays a role in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a base, and the temperature . Additionally, the compound’s stability may be affected by exposure to air and moisture .
生化分析
Biochemical Properties
(2,3-Difluoro-5-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (2,3-Difluoro-5-nitrophenyl)boronic acid a valuable tool in studying protease function and regulation .
Cellular Effects
The effects of (2,3-Difluoro-5-nitrophenyl)boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protease-activated receptors. By inhibiting serine proteases, (2,3-Difluoro-5-nitrophenyl)boronic acid can modulate gene expression and cellular metabolism, leading to altered cell function and behavior .
Molecular Mechanism
At the molecular level, (2,3-Difluoro-5-nitrophenyl)boronic acid exerts its effects through the inhibition of serine proteases. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This interaction prevents substrate binding and subsequent catalysis, effectively inhibiting the enzyme’s activity. Additionally, (2,3-Difluoro-5-nitrophenyl)boronic acid can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Difluoro-5-nitrophenyl)boronic acid can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that (2,3-Difluoro-5-nitrophenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of (2,3-Difluoro-5-nitrophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (2,3-Difluoro-5-nitrophenyl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a dose-dependent relationship between the compound and its biological effects .
Metabolic Pathways
(2,3-Difluoro-5-nitrophenyl)boronic acid is involved in various metabolic pathways, particularly those related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, affecting their catalytic activity and subsequent metabolic processes. The compound can also influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, (2,3-Difluoro-5-nitrophenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is crucial for its biological activity, as it must reach target enzymes and cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of (2,3-Difluoro-5-nitrophenyl)boronic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that (2,3-Difluoro-5-nitrophenyl)boronic acid interacts with its target enzymes and biomolecules, facilitating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-nitrophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-5-nitroiodobenzene with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,3-Difluoro-5-nitrophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2,3-Difluoro-5-nitrophenylboronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
相似化合物的比较
Similar Compounds
4-Nitrophenylboronic acid: Similar structure but with a nitro group at the 4 position instead of the 5 position.
3,5-Difluorophenylboronic acid: Similar structure but without the nitro group.
3,5-Difluoro-2-nitrophenylboronic acid: Similar structure but with the nitro group at the 2 position.
Uniqueness
2,3-Difluoro-5-nitrophenylboronic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(2,3-difluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSYRVYLRWEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660283 | |
| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-82-1 | |
| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)

